Cas no 86-22-6 (Brompheniramine)

Brompheniramine structure
Brompheniramine structure
商品名:Brompheniramine
CAS番号:86-22-6
MF:C16H19BrN2
メガワット:319.239463090897
CID:34371
PubChem ID:6834

Brompheniramine 化学的及び物理的性質

名前と識別子

    • Brompheniramine
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
    • Lodrane
    • CS-0013144
    • LS-130308
    • AB00053703_20
    • UNII-H57G17P2FN
    • EINECS 201-657-8
    • Q2606497
    • BSPBio_002641
    • KBio3_001861
    • C06857
    • C16H19BrN2
    • Prestwick3_000475
    • brompheniramin-
    • NCGC00015146-21
    • BRD-A68723818-050-05-1
    • [3-(4-Bromo-phenyl)-3-pyridin-2-yl-propyl]-dimethyl-amine
    • 2-[p-Bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]pyridine
    • BROMPHENIRAMINE [WHO-DD]
    • SDCCGSBI-0050189.P004
    • NCGC00015146-07
    • AC-15955
    • BROMPHENIRAMINE [INN]
    • gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine
    • Brompheniramine [INN:BAN]
    • Dexbrompheniramine Brompheniramine
    • Dimetane (Salt/Mix)
    • NCGC00015146-17
    • Brompheniraminum [INN-Latin]
    • Prestwick2_000475
    • (6R,7R)-7-Amino-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
    • 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine
    • (?)-Brompheniramine
    • bromphen
    • BROMPHENIRAMINE [MI]
    • Dexbrompheniramine maleate salt
    • Brompheniramine (INN)
    • NCGC00015146-05
    • KBio2_007298
    • Pyridine, 2-(p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Spectrum5_001537
    • KBio2_004730
    • BROMPHENIRAMINE [VANDF]
    • HY-B0480A
    • AB00053703_19
    • Parabromdylamine
    • D08VXO
    • CCG-204296
    • LS-177900
    • CHEMBL811
    • CS-O-06170
    • NCGC00015146-08
    • 2-(p-Bromo-alpha-(2-dimethylaminoethyl)benzyl)pyridine
    • Spectrum_001682
    • AKOS005711313
    • SBI-0050189.P003
    • (+/-)-Brompheniramine;Bromphen; Brompheniramine; Parabromdylamine; Parabromodylamine
    • (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
    • Ilvin
    • AB00053703
    • [3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
    • GTPL7133
    • Spectrum2_001610
    • KBio2_002162
    • NCGC00089782-02
    • Spectrum3_000981
    • 3-(4-bromophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine
    • SpecPlus_000750
    • Oprea1_690847
    • H57G17P2FN
    • FT-0603299
    • BROMPHENIRAMINE [HSDB]
    • BSPBio_000610
    • 86-22-6
    • Drauxin (Salt/Mix)
    • CHEBI:3183
    • para-Bromdylamine
    • HSDB 3017
    • SPBio_002549
    • 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-
    • Brotane
    • PDSP2_000145
    • Allent (Salt/Mix)
    • L001031
    • STL058559
    • SCHEMBL4814
    • Antihistamine compound
    • Bromopheniramine
    • Brompheniramine Maleate (1:1)
    • Prestwick0_000475
    • Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • [3-(4-Bromophenyl)-3-(2-pyridyl)propyl]dimethylamine
    • BPBio1_000672
    • C16-H19-Br-N2
    • KBioGR_001554
    • D07543
    • Parabromodylamine
    • 1-(p-Bromophenyl)-1-(2-pyridyl)-3-dimethylaminopropane
    • Lopac0_000201
    • DTXSID5022691
    • Prestwick1_000475
    • ZDIGNSYAACHWNL-UHFFFAOYSA-N
    • Brotane (TN)
    • 3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
    • Brompheniraminum
    • DB00835
    • p-Bromdylamine
    • 156428-33-0
    • PDSP1_000146
    • BRD-A68723818-050-18-4
    • Spectrum4_001107
    • ()-Brompheniramine;Bromphen; Brompheniramine; Parabromdylamine; Parabromodylamine
    • DivK1c_006846
    • KBio1_001790
    • 2-[p-bromo-alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
    • 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-
    • SPBio_001619
    • EN300-18563906
    • KBioSS_002162
    • BDBM50017666
    • 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • HMS3604F03
    • NCGC00015146-04
    • FT-0772799
    • LS-187224
    • Pyridine, 2-[p-bromo-α-[2-(dimethylamino)ethyl]benzyl]- (6CI, 7CI, 8CI)
    • γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine (ACI)
    • (±)-Brompheniramine
    • 2-[p-Bromo-α-(2-dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D001977
    • Brompheniramine Free Base
    • G90918
    • Dimetapp Allergy
    • DB-056920
    • BRD-A68723818-050-31-7
    • Dimetane
    • Bromfeniramina [INN-Spanish]
    • Bromfenex
    • Dimetane-ten
    • NS00007169
    • SBI-0050189.0002
    • Bromfeniramina
    • Bromfed
    • BRD-A68723818-050-32-5
    • インチ: 1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
    • InChIKey: ZDIGNSYAACHWNL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C(CCN(C)C)C2C=CC=CN=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 318.07316g/mol
  • どういたいしつりょう: 318.07316g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 16.1Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 密度みつど: 1.3740 (rough estimate)
  • ゆうかいてん: 25°C
  • ふってん: bp0.5 147-152°
  • 屈折率: 1.5770 (estimate)
  • LogP: log Kow = 4.06 (est)

Brompheniramine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B775860-2500mg
Brompheniramine
86-22-6
2500mg
$ 420.00 2023-02-03
SHENG KE LU SI SHENG WU JI SHU
sc-205609-10 mg
Brompheniramine,
86-22-6
10mg
¥1,745.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205609-10mg
Brompheniramine,
86-22-6
10mg
¥1745.00 2023-09-05
1PlusChem
1P004NXL-25mg
Brompheniramine
86-22-6
25mg
$384.00 2025-02-21
A2B Chem LLC
AC16841-100mg
Brompheniramine
86-22-6
100mg
$756.00 2024-04-19
TRC
B775860-1g
Brompheniramine
86-22-6
1g
$ 276.00 2023-09-08
TRC
B775860-250mg
Brompheniramine
86-22-6
250mg
$ 94.00 2023-09-08
1PlusChem
1P004NXL-1g
Brompheniramine
86-22-6 98%
1g
$536.00 2024-04-21
1PlusChem
1P004NXL-250mg
Brompheniramine
86-22-6 98%
250mg
$170.00 2024-04-21
1PlusChem
1P004NXL-10mg
Brompheniramine
86-22-6
10mg
$273.00 2025-02-21

Brompheniramine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium Solvents: Benzene
2.1 Reagents: Hydroxyamine hydrochloride
2.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
リファレンス
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
リファレンス
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
リファレンス
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  10 - 15 min, 0 °C
1.2 24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C
3.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
リファレンス
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

Brompheniramine Raw materials

Brompheniramine Preparation Products

Brompheniramine 関連文献

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.